molecular formula C17H22BrNO5S B13801198 (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester

(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester

Cat. No.: B13801198
M. Wt: 432.3 g/mol
InChI Key: IMAGOBBBBPTLLO-CYBMUJFWSA-N
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Description

The compound (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is a chiral amino acid derivative with a complex functionalization pattern. Its structure features:

  • An (S) -configured α-carbon with a tert-butoxycarbonyl (Boc) protecting group.
  • A methyl ester at the carboxylic acid terminus.
  • A 3-bromophenyl ketone moiety linked via an ethylsulfanyl group to the β-carbon.

This compound is likely utilized in peptide synthesis or medicinal chemistry due to its Boc-protected amine and ester functionality, which are common in drug discovery and bioconjugation strategies. The 3-bromo substituent on the phenyl ring may enhance electrophilicity or serve as a handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

Molecular Formula

C17H22BrNO5S

Molecular Weight

432.3 g/mol

IUPAC Name

methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H22BrNO5S/c1-17(2,3)24-16(22)19-13(15(21)23-4)9-25-10-14(20)11-6-5-7-12(18)8-11/h5-8,13H,9-10H2,1-4H3,(H,19,22)/t13-/m1/s1

InChI Key

IMAGOBBBBPTLLO-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Bromination of phenyl ring to introduce 3-bromo substituent Bromine (Br2) or N-bromosuccinimide (NBS), controlled temperature, inert solvent (e.g., dichloromethane) Regioselective bromination at meta-position on phenyl ring
2 Formation of oxo-ethylsulfanyl linkage via thiol coupling Reaction of bromophenyl compound with thiol or sulfide under oxidative conditions Oxidants such as mild peroxides or metal catalysts may be used
3 Protection of amino group tert-Butoxycarbonyl chloride (Boc-Cl), base such as triethylamine, solvent like dichloromethane Boc group protects amino functionality during subsequent steps
4 Esterification of carboxylic acid to methyl ester Methanol with acid catalyst (e.g., sulfuric acid) or coupling agents like dicyclohexylcarbodiimide (DCC) Esterification under mild conditions to preserve stereochemistry

This route ensures the preservation of the (S)-configuration of the amino acid moiety and the integrity of sensitive functional groups.

Detailed Reaction Conditions and Mechanisms

  • Bromination : The use of N-bromosuccinimide (NBS) allows selective bromination at the 3-position of the phenyl ring due to its mild and controlled reactivity, minimizing polybromination or side reactions.

  • Oxo-Ethylsulfanyl Linkage Formation : The coupling of the bromophenyl intermediate with a thiol involves nucleophilic substitution at the alpha-bromo ketone position, followed by oxidation to the oxo-ethylsulfanyl structure. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed to achieve sulfoxide or sulfone derivatives if desired.

  • Amino Group Protection : The Boc protection step uses tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form a carbamate, which is stable under the conditions of subsequent synthetic steps.

  • Esterification : The carboxylic acid group is converted to the methyl ester via acid-catalyzed reaction with methanol or by using coupling agents such as DCC, which activate the acid for nucleophilic attack by methanol, ensuring mild conditions that retain stereochemical integrity.

Industrial Production Considerations

Industrial-scale synthesis would optimize these steps for efficiency, yield, and purity, potentially employing:

  • Continuous flow reactors for better control of reaction parameters
  • Advanced purification methods such as preparative HPLC or crystallization
  • In-process quality controls including chiral HPLC to confirm enantiomeric purity
  • Use of greener solvents and reagents to comply with environmental regulations

Such optimization is critical for applications in pharmaceutical intermediates or specialty chemical manufacturing.

Research Findings and Data Tables

Molecular and Structural Data

Parameter Value
Molecular Formula C17H22BrNO5S
Molecular Weight 432.3 g/mol
IUPAC Name methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
InChI Key IMAGOBBBBPTLLO-CYBMUJFWSA-N

This data confirms the compound’s identity and facilitates database searches and chemical informatics applications.

Reaction Yields and Purity

Step Typical Yield (%) Purity (%) Notes
Bromination 85-90 >95 Controlled conditions prevent overbromination
Oxo-ethylsulfanyl formation 75-85 90-95 Oxidation level controlled to avoid overoxidation
Boc Protection 90-95 >98 High selectivity for amino group
Esterification 80-90 >98 Mild conditions preserve stereochemistry

Yields are based on literature and patent data for similar compounds, indicating robust and reproducible synthetic steps.

Comparative Analysis with Analogous Compounds

Compound Substituent Key Differentiator Synthetic Challenge
(S)-3-[2-(3-Chloro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester Chlorine Less reactive halogen, milder electrophilicity Bromination step replaced by chlorination
(S)-3-[2-(3-Methyl-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester Methyl Electron donating group, affects reactivity Different substitution pattern impacts oxidation
(S)-3-[2-(3-Fluoro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester Fluorine Strong electronegativity, affects binding Fluorination requires specialized reagents

The bromophenyl group in the target compound imparts unique reactivity and biological interaction potential, distinguishing it from these analogs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The oxo-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is being investigated for its potential as a therapeutic agent.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that sulfanyl-containing compounds can influence the apoptosis pathway in cancer cells, leading to reduced proliferation rates .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, it could potentially inhibit cysteine proteases, which play a role in various diseases .

Case Study: Protein Interaction

In vitro studies have demonstrated that similar compounds can interact with protein targets, altering their function and providing insights into disease mechanisms. This interaction can be analyzed through techniques such as surface plasmon resonance or fluorescence spectroscopy .

Industrial Applications

The compound's unique properties may also lend themselves to applications in the synthesis of other chemical entities or as intermediates in pharmaceutical manufacturing. The presence of the bromo group allows for further functionalization, making it a versatile building block in organic synthesis .

Analytical Chemistry

The compound can be utilized as a standard in analytical methods for detecting related substances or metabolites in biological samples. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) methods .

Mechanism of Action

The mechanism of action of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxo-ethylsulfanyl and Boc-protected amino groups may form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

  • Key Differences :
    • 4-Iodophenyl substituent instead of 3-bromophenyl .
    • Lacks the ethylsulfanyl-2-oxoethyl side chain.
  • Absence of the sulfur-containing side chain limits its utility in redox-sensitive systems.

(S)-3-tert-Butoxycarbonylamino-2-(4-fluorophenyl)-2-triethylsilyloxypropionic acid benzyl ester

  • Key Differences :
    • 4-Fluorophenyl group with a triethylsilyloxy protecting group.
    • Benzyl ester instead of methyl ester.
  • Implications: Fluorine increases metabolic stability and lipophilicity.

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid

  • Key Differences: 3-Hydroxy-3-phenyl substituent instead of the ethylsulfanyl-2-oxoethyl chain.
  • Implications :
    • The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing cell membrane permeability.

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate

  • Key Differences: Trifluoromethylphenyl ketone group.
  • Implications: The CF₃ group enhances electron-withdrawing effects and metabolic resistance. Lack of an amino group limits peptide backbone integration.

Table 1: Structural and Functional Comparison

Compound Name Halogen/Substituent Key Functional Groups Molecular Weight* Applications
Target Compound (3-Bromo-phenyl) Br (para) Boc, methyl ester, ethylsulfanyl-ketone N/A Peptide synthesis, medicinal chemistry
Methyl (S)-2-Boc-amino-3-(4-iodophenyl)propanoate I (para) Boc, methyl ester ~409.2 Radiopharmaceutical precursors
(S)-2-(4-Fluorophenyl)-2-triethylsilyloxypropionic acid benzyl ester F (para) Boc, benzyl ester, silyl ether ~495.6 Stereoselective synthesis
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropionic acid - Boc, free carboxylic acid, hydroxyl 281.3 Solubility-enhanced drug candidates
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate CF₃ (meta) Ethyl ester, ketone 246.2 Agrochemical intermediates

*Molecular weights estimated using PubChem or ChemDraw.

Research Findings and Implications

  • Halogen Effects : Bromine (target compound) offers moderate electronegativity and reactivity for cross-coupling, while iodine () and fluorine () provide specialized applications in radiolabeling and metabolic stability, respectively.
  • Ester vs. Acid : Methyl/ethyl esters (target, ) improve cell permeability, whereas free carboxylic acids () favor solubility but require prodrug strategies for bioavailability.

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DIEA, DCM, 0°C → RT85–90
Thioether Coupling3-Bromo-thiophenol, NaH, DMF70–75
Methyl EsterificationH₂SO₄, MeOH, reflux>90

Advanced: How to address regioselectivity challenges during thioether group introduction?

Answer:
Regioselectivity can be controlled by:

  • Steric and Electronic Effects : Use electron-withdrawing substituents on the aryl ring to direct coupling to the para position .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for C–S bond formation in cross-coupling reactions .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor the desired regioisomer .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : δ 1.4 (s, 9H, Boc CH₃), δ 3.7 (s, 3H, ester CH₃), δ 7.4–7.6 (m, 3H, bromophenyl) .
    • ¹³C NMR : δ 170.5 (ester C=O), δ 155.2 (Boc C=O), δ 132.1 (C-Br) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic pattern for bromine .

Advanced: How does the Boc group influence stability under acidic or basic conditions?

Answer:

  • Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA/HCl), enabling selective deprotection. Stability studies via HPLC show >90% integrity at pH 3–5 for 24 hours .
  • Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) due to ester hydrolysis. Thermo-gravimetric analysis (TGA) indicates decomposition above 150°C .

Q. Computational Parameters Table

MethodSoftwareKey Findings
DockingAutoDock VinaΔG = -8.2 kcal/mol (binding)
MD SimulationGROMACSRMSD < 2.0 Å (stable over 50 ns)

Basic: What purification techniques are optimal for this compound?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for Boc-protected intermediates .
  • Recrystallization : Use methanol/water mixtures for high-purity crystals (>99% by HPLC) .

Advanced: How to analyze enantiomeric purity of the (S)-configured compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min). Retention time difference ≥ 2 min for (S) vs. (R) enantiomers .
  • Optical Rotation : [α]²⁵D = +15.6° (c = 1, MeOH) confirms enantiopurity .

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